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molecular formula C11H10FN3O2 B8426438 1-(3-fluorophenethyl)-4-nitro-1H-pyrazole

1-(3-fluorophenethyl)-4-nitro-1H-pyrazole

Cat. No. B8426438
M. Wt: 235.21 g/mol
InChI Key: OVXWMOLAWXNJLA-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a round bottom flask 1-(3-fluorophenethyl)-4-nitro-1H-pyrazole (785 mg, 3.34 mmol), Pd/C (79 mg) and MeOH (10.0 mL, degassed) was added. The flask was evacuated and backfilled with H2 and the reaction mixture was stirred under H2-atmosphere at rt for 18 h. The reaction mixture was filtered over celite, washed with MeOH and the solvent was removed under reduced pressure to yield 1-[2-(3-Fluoro-phenyl)-ethyl]-1H-pyrazol-4-ylamine as a red oil which was used without further purification. LC-MS conditions B: tR=0.41 min; [M+MeCN+H]+=247.32.
Quantity
785 mg
Type
reactant
Reaction Step One
Name
Quantity
79 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[CH2:5][CH2:6][N:7]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[N:8]1>[Pd].CO>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][CH2:6][N:7]2[CH:11]=[C:10]([NH2:12])[CH:9]=[N:8]2)[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
785 mg
Type
reactant
Smiles
FC=1C=C(CCN2N=CC(=C2)[N+](=O)[O-])C=CC1
Name
Quantity
79 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under H2-atmosphere at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCN1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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